molecular formula C17H20N4O5S B2630455 N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 862827-33-6

N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2630455
CAS No.: 862827-33-6
M. Wt: 392.43
InChI Key: GAYRREREGVCVJH-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This synthetic molecule incorporates a 4-nitrobenzenesulfonamide group, a pharmacophore known to be critical for inhibitory activity against the 20S proteasome's chymotrypsin-like (CT-L) function . Molecular modeling studies of similar sulfonamide-based inhibitors suggest potential hydrogen bond interactions with key amino acids like Asp-114 in the proteasome's β6 subunit, making this structural class a valuable template for developing novel anticancer agents . The compound's structure also features a morpholino ring linked to a pyridinyl group, motifs commonly found in compounds targeting kinase enzymes, such as phosphatidylinositol 3-kinase (PI3K) and vascular endothelial growth factor receptors (VEGFR), which are pivotal in cancer cell signaling and angiogenesis . Consequently, this reagent serves as a versatile building block or a potential lead compound for investigating pathways involved in oncogenesis, inflammatory diseases, and regulated protein degradation. It is intended for use in structure-activity relationship (SAR) studies, enzymatic assay development, and as a reference standard in analytical profiling. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c22-21(23)15-3-5-16(6-4-15)27(24,25)19-13-17(14-2-1-7-18-12-14)20-8-10-26-11-9-20/h1-7,12,17,19H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYRREREGVCVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to sulfonation and nitration reactions. The reaction conditions often include the use of solvents like dichloromethane and reagents such as sulfuric acid and nitric acid to achieve the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases by targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Electronic Effects Molecular Weight (g/mol) Melting Point (°C)
Target: N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide Pyridine + morpholino ethyl -NO₂ (nitro), -SO₂NH- (sulfonamide) Strong electron-withdrawing (-NO₂) Not reported Not reported
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine + morpholino -Br (bromo), -OCH₃ (methoxy), -SO₂NH- Moderate electron-withdrawing (-Br, -OCH₃) Not reported Not reported
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine -CH₃ (methyl), -SO₂NH- Electron-donating (-CH₃) Not reported Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine + chromen -F (fluoro), -SO₂NH-, -CH₃ (methyl) Electron-withdrawing (-F), bulky (chromen) 589.1 175–178
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine -F (fluoro), -CHO (formyl), -SO₂NHCH₃ (methylsulfonamide) Mixed effects (-F, -CHO) Not reported Not reported
Key Observations:

Sulfonamide Variations: The target compound’s nitrobenzenesulfonamide group differs from analogs with methylbenzenesulfonamide () or methanesulfonamide ().

Heterocyclic Cores : Pyridine (target and ) vs. pyrimidine () cores influence steric and electronic properties. Pyrimidines, being larger, may offer more binding sites but reduce solubility.

Morpholino Group: Shared with ’s compound, the morpholino ring likely enhances water solubility due to its oxygen atoms, a critical factor in drug design .

Halogen Substituents : Bromo () and fluoro () groups introduce steric bulk and electron-withdrawing effects, which can modulate metabolic stability and target affinity.

Physicochemical Properties

  • Solubility: The morpholino group in the target and ’s compound likely improves aqueous solubility compared to purely aromatic analogs ().
  • Thermal Stability : ’s compound (MP 175–178°C) suggests that fluorinated chromen derivatives exhibit moderate thermal stability, which may correlate with the target’s stability if crystallinity is similar .

Biological Activity

N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a morpholino group linked to a pyridine ring and a nitrobenzenesulfonamide moiety. Its molecular formula is C13H17N3O4S, with a molecular weight of 305.36 g/mol. The presence of the morpholino group suggests potential for interaction with biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound can be attributed to its role as an inhibitor of various enzymes and receptors. Preliminary studies indicate that it may act on pathways involved in neuroprotection and cancer treatment.

  • Inhibition of c-Abl Kinase : Similar compounds have shown effectiveness as c-Abl kinase inhibitors, which are crucial in managing neurodegenerative diseases like Parkinson's disease (PD) by preventing neuronal apoptosis .
  • Antitumor Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in tumor growth, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
c-Abl InhibitionPrevents neuronal apoptosis
Antitumor PotentialInhibits tumor growth
Neuroprotective EffectsProtects against neurotoxicity

Case Study 1: Neuroprotective Effects

A study investigated the effects of similar compounds on SH-SY5Y cells exposed to MPP+ (a neurotoxin). The results indicated that derivatives exhibited significant protective effects against cell death, suggesting that this compound may offer similar benefits .

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that related sulfonamide compounds inhibit the proliferation of cancer cell lines. These findings support the hypothesis that this compound could be developed as an antitumor agent .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, studies on related compounds suggest that they possess favorable absorption characteristics and can penetrate the blood-brain barrier effectively, which is crucial for CNS-targeted therapies .

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